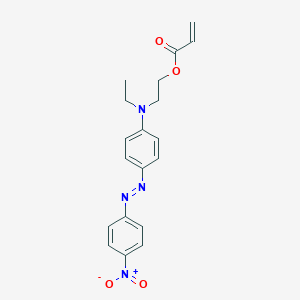

分散红 1 丙烯酸酯

描述

Synthesis Analysis

The synthesis of Disperse Red 1 Acrylate involves complex chemical procedures often starting from aromatic amines. Acryloyl chloride is commonly employed in these reactions to introduce acrylate groups into the dye structure, improving its compatibility with different substrates and enhancing its physical properties for industrial applications (Aliev et al., 2004).

Molecular Structure Analysis

The molecular structure of Disperse Red 1 Acrylate has been thoroughly examined through spectroscopic methods such as FT-IR, UV-vis, and NMR. These studies have detailed the vibrational wavenumbers and electronic properties of the molecule, crucial for understanding its behavior and interactions in various environments. Density functional theory (DFT) has been instrumental in predicting the vibrational structure and electronic properties, aligning well with experimental data (Cinar et al., 2011).

Chemical Reactions and Properties

Disperse Red 1 Acrylate participates in a range of chemical reactions typical of azo compounds and acrylates. It can undergo photoinduced trans-cis isomerization, a property that has been exploited in the development of advanced materials with photoresponsive properties. The compound has also been modified through reactions like Steglich esterification to produce derivatives with different functional groups for specific applications (Hayashi & Thornton, 2015).

科学研究应用

光交联表面浮雕光栅:分散红 1 丙烯酸酯已用于在聚合物薄膜上制造表面浮雕光栅。含有分散红 1 丙烯酸酯的聚合物在光交联后表现出改善的热稳定性,使其适用于热稳定性至关重要的应用 (Takase、Natansohn 和 Rochon,2003).

光谱分析和结构表征:该化合物已使用 FT-IR、UV-vis、(1)H NMR 和 (13)C NMR 光谱以及量子化学计算进行了表征。这项研究有助于了解分散红 1 丙烯酸酯的分子结构和光谱性质,这对于开发新的应用至关重要 (Cinar、Çoruh 和 Karabacak,2011).

使用过氧化物酶脱色染料:研究已经调查了使用毛瓜过氧化物酶以及氧化还原介体对分散红 19 和分散黑 9 等水不溶性分散染料进行脱色的作用。这表明在处理合成染料污染方面具有潜在的环境应用 (Jamal、Pandey 和 Qidwai,2010).

非线性光学性质:分散红 1 丙烯酸酯因其在各种聚合物体系中的非线性光学性质而受到研究。研究了染料供体基团酯化和染料-聚合物共价键合对近红外吸收行为的影响,揭示了在光学材料中的潜在应用 (Barto 等人,2006).

接枝到聚合物表面:已经开发了将分散红 1 丙烯酸酯接枝到聚合物表面的技术。这在为非线性光学场创建光敏材料方面有应用 (Poncin‐Epaillard、Beunet、Bulou 和 Bardeau,2001).

高压下的光异构化:研究了聚(分散红 1 丙烯酸酯)在高外部压力下的光诱导异构化和热回弛。这项研究提供了对偶氮苯发色团作为光激活分子肌肉的强度和效率的见解 (Singleton、Ramsay、Barsan、Butler 和 Barrett,2012).

作用机制

Target of Action

Disperse Red 1 Acrylate is primarily used in the field of photonics and optical materials . It is a chromophore, a molecule that can absorb certain wavelengths of visible light, which makes it valuable in the development of photonic and optical materials.

Mode of Action

The compound works by forming a dipole network that enhances the electro-optic effect of non-linear components . This means it can change its electrical properties in response to an applied electric field, which is a crucial property for many optical applications. It also improves the photorefractive effect, which is the change in the refractive index of a material in response to an applied electric field .

Result of Action

The primary result of Disperse Red 1 Acrylate’s action is the enhancement of electro-optic effects and the improvement of photorefractive effects . This makes it valuable in the development of materials for photonics and optics, including surface relief gratings (SRGs), which are microscopic patterns on a surface that manipulate light.

Action Environment

The action of Disperse Red 1 Acrylate can be influenced by environmental factors. For instance, its storage temperature can affect its stability . Furthermore, its effectiveness in enhancing electro-optic effects and improving photorefractive effects may be influenced by the intensity and wavelength of the light in its environment, as well as the presence of an electric field.

安全和危害

未来方向

属性

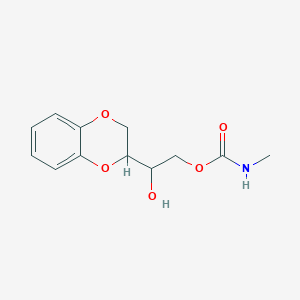

IUPAC Name |

2-[N-ethyl-4-[(4-nitrophenyl)diazenyl]anilino]ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-3-19(24)27-14-13-22(4-2)17-9-5-15(6-10-17)20-21-16-7-11-18(12-8-16)23(25)26/h3,5-12H,1,4,13-14H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZYIAKMYUILJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C=C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

139427-10-4 | |

| Record name | 2-Propenoic acid, 2-[ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139427-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20407976 | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13695-46-0 | |

| Record name | 2-[Ethyl[4-[2-(4-nitrophenyl)diazenyl]phenyl]amino]ethyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13695-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Disperse Red 1 acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disperse Red 1 acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the fundamental mechanism behind Disperse Red 1 acrylate's (DR1A) optical response?

A1: DR1A exhibits optical response due to the trans-cis isomerization of its azobenzene group. When irradiated with polarized light, the azobenzene group undergoes a conformational change from the trans form to the cis form. This isomerization affects the material's refractive index and absorption characteristics, leading to observable optical effects. [, , , , , ]

Q2: How does the polymer matrix influence the optical response of DR1A?

A2: The polymer matrix plays a crucial role in dictating the rate and extent of DR1A's optical response. Research comparing DR1A copolymerized with butyl methacrylate (BMA) and methyl methacrylate (MMA) demonstrated that the length of the side chains in the polymer matrix directly influences the isomerization speed. DR1A/MMA, having shorter side chains and greater intermolecular spacing, exhibited faster optical response due to reduced steric hindrance and increased molecular mobility. []

Q3: Can you elaborate on the significance of biexponential decay observed in the isomerization of DR1A in aqueous-organic solutions?

A3: Studies on amphiphilic copolymers containing DR1A revealed a unique biexponential decay in their thermal cis-to-trans isomerization kinetics when dissolved in aqueous-organic solvent mixtures. This phenomenon suggests the presence of two distinct chromophore environments within the solution: aggregated and unaggregated DR1A units. The aggregated units experience restricted mobility, leading to a slower isomerization process, while the unaggregated units exhibit faster, uninhibited isomerization. This finding highlights the sensitivity of isomerization spectroscopy as a tool to probe self-assembled structures and local environments within polymer solutions. []

Q4: What makes the combination of DR1A and TiO2 nanorods (TiO2-NRs) particularly interesting for memristor applications?

A4: The synergy between DR1A and TiO2-NRs stems from their complementary properties. DR1A, with its photoisomerization capabilities, provides optical control, while TiO2-NRs, as a semiconductor material, enhance and modulate the electrical conductivity of the composite. When integrated into a device, this combination enables both electronic and optical control over resistive switching. The photoisomerization of DR1A, induced by polarized light, leads to conformational changes that impact the conduction pathway through the TiO2-NR network within the polymer matrix, thereby achieving optically tunable memristor behavior. [, ]

Q5: What is the role of boron nitride nanotubes (BNNTs) in studying DR1A's interfacial interactions?

A5: BNNTs serve as nanoscale containers to investigate the influence of interfacial interactions on DR1A's dynamics. By encapsulating DR1A within BNNTs, researchers can isolate the polymer chains and study their behavior in a confined environment dominated by interfacial interactions. This approach minimizes confinement effects, allowing for a clearer understanding of how interfacial interactions impact the glass transition temperature and other dynamic properties of DR1A. []

Q6: How can laser scanning be used to create patterns on surfaces modified with DR1A?

A6: Laser scanning, coupled with precise sample movement, can induce reversible patterning on surfaces containing DR1A. The laser irradiation initiates a localized Marangoni effect, leading to material redistribution and the formation of periodic structures. The reversibility of these patterns depends on the method of DR1A incorporation into the polymer matrix. For example, covalently attached DR1A enables pattern erasure upon subsequent laser scanning, while doped DR1A results in persistent structures. []

Q7: What spectroscopic techniques are valuable for characterizing DR1A and its derivatives?

A7: Multiple spectroscopic methods are employed to characterize DR1A and its modifications. Fourier-transform infrared (FT-IR) spectroscopy provides information about the vibrational modes of the molecule, offering insights into its structure and bonding. UV-Vis spectroscopy is used to study the electronic transitions within the molecule, particularly the absorption characteristics of the azobenzene chromophore. Nuclear magnetic resonance (NMR) spectroscopy, including 1H and 13C NMR, reveals details about the structure, conformation, and environment of the molecule's constituent atoms. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Odoratin[Cedrela]](/img/structure/B76305.png)

![2-[(Diisopropyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B76306.png)